molecular formula C38H48Cl4N6O2Zn B12704938 diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) CAS No. 29520-57-8

diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)

Cat. No.: B12704938
CAS No.: 29520-57-8
M. Wt: 828.0 g/mol
InChI Key: NBZJOAJDNSZZFC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C38H48Cl4N6O2Zn and a molecular weight of 828. This compound is known for its unique structure, which includes a phenoxazinylidene core with various substituents, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) involves multiple steps. One common method includes the reaction of 7-(diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium with zinc chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved in its action include the inhibition of enzyme activity and the induction of oxidative stress.

Comparison with Similar Compounds

Diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) can be compared with similar compounds such as:

    7-(diethylamino)-3-(ethylamino)-2-methylphenoxazin-5-ium: This compound shares a similar core structure but lacks the zinc coordination.

    Diethyl 7-hydroxytrideca-2,5,8,11-tetraenedioate: Another compound with similar substituents but different core structure and properties.

The uniqueness of diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) lies in its specific coordination with zinc, which imparts distinct chemical and biological properties.

Properties

CAS No.

29520-57-8

Molecular Formula

C38H48Cl4N6O2Zn

Molecular Weight

828.0 g/mol

IUPAC Name

diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)

InChI

InChI=1S/2C19H23N3O.4ClH.Zn/c2*1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;;;;;/h2*8-12H,5-7H2,1-4H3;4*1H;/q;;;;;;+2/p-2

InChI Key

NBZJOAJDNSZZFC-UHFFFAOYSA-L

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.